molecular formula C13H25N3O B1386382 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine CAS No. 1218350-59-4

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine

Cat. No. B1386382
CAS RN: 1218350-59-4
M. Wt: 239.36 g/mol
InChI Key: LJPRXIHSKAHUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine, also known as PPZ, is an organic compound with a molecular formula of C10H18N2O. It is a white, crystalline solid that is soluble in water and has a melting point of 65-67°C. PPZ is a versatile building block for the preparation of a variety of compounds with interesting biological activities. It has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is not fully understood, but it is believed to involve the interaction of the compound with certain enzymes or receptors in the body. It has been shown to interact with a variety of enzymes, including protein kinases, phosphatases, and G-protein-coupled receptors. Additionally, 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has been shown to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-cancer effects. It has also been shown to have neuroprotective, cardioprotective, and anti-diabetic effects. Additionally, 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has been shown to have an antidepressant effect and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is a versatile building block for the synthesis of a variety of compounds with interesting biological activities. However, there are some limitations to using 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine in laboratory experiments. For example, the reaction conditions for the synthesis of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine can be difficult to control, and the compounds synthesized from 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine can be difficult to purify.

Future Directions

The future of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is exciting, as there is still much to be explored and discovered about this versatile compound. Some of the potential future directions for 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine include the development of new synthetic routes for the preparation of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine and its derivatives, the exploration of new biological activities of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine and its derivatives, and the development of new pharmaceuticals based on 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine and its derivatives. Additionally, there is potential for the development of new diagnostic tools based on 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine and its derivatives, as well as the development of new therapeutic strategies based on 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine and its derivatives. Finally, there is potential for the development of new methods for the delivery and targeting of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine and its derivatives.

Scientific Research Applications

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and synthetic organic chemistry. It has been used in the synthesis of a variety of compounds with interesting biological activities, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of compounds with potential applications in the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

piperidin-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPRXIHSKAHUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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